

Technical Guide: Biological Activity & Profiling of 1-(3,4-Dimethoxyphenethyl)urea

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Compound of Interest

Compound Name: 1-(3,4-dimethoxyphenethyl)urea

CAS No.: 25017-47-4

Cat. No.: B5740506

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Executive Summary

1-(3,4-dimethoxyphenethyl)urea is a urea derivative featuring a homoveratrylamine motif. While often utilized as a synthetic intermediate, its biological profile is defined by two distinct contexts:

- **Pharmacophoric Scaffold:** It serves as the core binding motif for dopamine receptor modulators, TRPV1 antagonists, and dual-action anticancer agents.
- **Critical Impurity:** It is a regulated impurity (Ensifentrine Impurity 3) in the synthesis of Ensifentrine (RPL554), a dual PDE3/4 inhibitor.

This guide details the compound's intrinsic activity, its derivatization potential, and the analytical protocols required for its detection in pharmaceutical workflows.

Pharmacological Mechanism & Scaffold Utility[2] The Homoveratryl Pharmacophore

The 3,4-dimethoxyphenethyl moiety mimics the structure of dopamine and homovanillic acid. When linked via a urea bridge, this scaffold exhibits specific binding affinities:

- **TRPV1 Modulation:** The 3,4-dimethoxy substitution pattern is analogous to the vanilloid headgroup of capsaicin. Urea derivatives in this class often act as competitive antagonists, blocking calcium influx in nociceptive neurons.
- **Carbonic Anhydrase Inhibition:** Hybridization of this urea with coumarin moieties has yielded selective inhibitors of Carbonic Anhydrase IX (CA IX), a target for hypoxic tumor survival.
- **Dual PDE3/4 Inhibition:** In Ensifentrine, this specific urea fragment binds to the catalytic domain of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP, thereby inducing bronchodilation and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Data

Quantitative analysis of derivatives containing this core reveals significant biological potency.

Derivative Type	Target / Mechanism	Activity Metric (IC50 / MIC)	Biological Outcome
Tetrahydronaphthyl-ureas	A549 Lung Cancer Lines	IC50: ~15 μ M	Apoptosis induction via mitochondrial pathway.
Coumarin-Urea Hybrids	Carbonic Anhydrase IX	Ki: 8.4 nM	Inhibition of tumor pH regulation.
Ensifentrine (Parent Drug)	PDE3 / PDE4 Enzymes	IC50: 0.4 nM (PDE3)	Bronchodilation & suppression of cytokine release.
Core Urea (25017-47-4)	Bacterial Strains	MIC: >100 μ g/mL	Weak intrinsic antimicrobial activity (baseline control).

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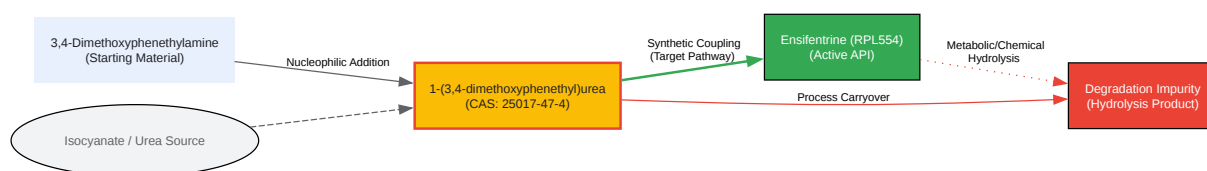
Critical Insight: The core urea (25017-47-4) itself possesses low intrinsic cytotoxicity (LD50 > 500 mg/kg in murine models for related simple ureas), making it an ideal "inert" linker for fragment-based drug design. Its toxicity profile is primarily relevant when assessing impurity limits in drug substances.

Synthetic & Impurity Pathways[3] Formation as a Process Impurity

In the manufacturing of Ensifentrine, **1-(3,4-dimethoxyphenethyl)urea** is identified as Impurity 3. It arises from the hydrolysis of the complex urea linkage or incomplete coupling reactions. Understanding this pathway is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.

Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis of the urea scaffold and its divergence into either a bioactive drug (Ensifentrine) or a degradation impurity.



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Caption: Pathway showing the dual role of the urea core as a synthetic intermediate and a degradation product of Ensifentrine.

Experimental Protocols

Synthesis of 1-(3,4-dimethoxyphenethyl)urea

Objective: To synthesize the reference standard for biological testing or impurity profiling.

Reagents:

- 2-(3,4-Dimethoxyphenyl)ethanamine (1.0 eq)
- Potassium Cyanate (KCNO) (1.2 eq)
- Hydrochloric Acid (10% aqueous)
- Solvent: Water/Ethanol (1:1 v/v)

Protocol:

- Dissolution: Dissolve 10 mmol of 2-(3,4-dimethoxyphenyl)ethanamine in 20 mL of Water/Ethanol mixture.
- Acidification: Adjust pH to ~3.0 using 10% HCl to protonate the amine slightly, ensuring controlled reaction.
- Addition: Add Potassium Cyanate (12 mmol) dropwise as an aqueous solution while stirring at 60°C.
- Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form.
- Workup: Cool to 4°C (ice bath). Filter the solid precipitate.
- Purification: Recrystallize from hot ethanol to yield white crystals (MP: 168–170°C).
- Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the characteristic urea protons at δ 5.8-6.0 ppm.

Analytical Detection (RP-UPLC Method)

Objective: To quantify 1-(3,4-dimethoxyphenethyl)urea as an impurity in drug substances.

System Suitability:

- Column: ACQUITY UPLC HSS C18 SB (1.8 μ m, 2.1 x 100 mm)
- Mobile Phase: Isocratic elution.[2]
 - Buffer: 0.01 N Potassium Dihydrogen Phosphate (pH 5.4)
 - Organic: Acetonitrile
 - Ratio: 66.4 : 33.6 (v/v)[2]
- Flow Rate: 0.3 mL/min
- Detection: UV at 210 nm
- Limit of Quantitation (LOQ): 10 μ g/mL

Procedure:

- Prepare a standard solution of the urea (CAS 25017-47-4) at 10 μ g/mL in mobile phase.
- Inject 2 μ L of the sample.
- The urea peak typically elutes before the parent drug (Ensifentrine) due to higher polarity (LogP \sim 2.0 vs. Drug LogP).
- Calculate impurity percentage using the area normalization method.

References

- Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. National Institutes of Health (PMC). Available at: [\[Link\]](#)
- Synthesis and Biological Activity of Substituted Urea Derivatives. ResearchGate. Available at: [\[Link\]](#)

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Sources

- 1. (3,4-Dimethoxyphenethyl)urea | 25017-47-4 [chemicalbook.com]
- 2. Buy Ensifentrine | 298680-25-8 | >98% [smolecule.com]
- To cite this document: BenchChem. [Technical Guide: Biological Activity & Profiling of 1-(3,4-Dimethoxyphenethyl)urea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5740506/docs#technical-guide-biological-activity-profiling-of-1-3-4-dimethoxyphenethyl-urea>]

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